Chemical structure and properties of (3R)-pyrrolidine-3-thiol hydrochloride
Chemical structure and properties of (3R)-pyrrolidine-3-thiol hydrochloride
An In-Depth Technical Guide to (3R)-pyrrolidine-3-thiol hydrochloride
Foreword: Unlocking Chiral Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of molecular complexity and stereochemical precision is paramount. Chiral building blocks serve as the foundational keystones upon which novel therapeutics are constructed, offering the three-dimensional architecture required for selective and potent biological activity. Among these, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, has emerged as a "privileged scaffold."[1][2] Its non-planar, flexible conformation allows for the precise spatial orientation of substituents, enabling chemists to explore chemical space with remarkable efficiency.[1]
This guide focuses on a particularly valuable derivative: (3R)-pyrrolidine-3-thiol hydrochloride . This molecule combines the advantageous structural features of the pyrrolidine core with the versatile chemical reactivity of a thiol group, all centered around a defined stereocenter. As such, it represents a powerful tool for researchers, scientists, and drug development professionals aiming to synthesize novel enzyme inhibitors, receptor modulators, and other complex molecular probes. Herein, we will deconstruct its chemical properties, explore its synthesis and reactivity, and provide practical insights into its application and handling, grounding our discussion in established scientific principles and field-proven expertise.
Core Molecular Profile: Structure and Physicochemical Attributes
A thorough understanding of a building block begins with its fundamental identity and properties. (3R)-pyrrolidine-3-thiol hydrochloride is a chiral molecule whose utility is defined by the interplay of its functional groups.
Chemical Structure and Stereochemistry
The molecule consists of a pyrrolidine ring with a thiol (-SH) group at the C3 position. The designation "(3R)" specifies the absolute stereochemistry at this chiral center, which is critical for enantioselective interactions with biological targets. The secondary amine in the pyrrolidine ring is protonated, forming a hydrochloride salt, a common strategy to improve the stability and aqueous solubility of amine-containing compounds.[3]
Caption: 2D representation of (3R)-pyrrolidine-3-thiol hydrochloride's structure.
Physicochemical Data Summary
The following table summarizes the key identifiers and properties of this compound, compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 101394-44-9 | [4] |
| Molecular Formula | C₄H₁₀ClNS | [3][4] |
| Molecular Weight | 139.65 g/mol | [3][4][5] |
| IUPAC Name | (3R)-pyrrolidine-3-thiol;hydrochloride | [3] |
| SMILES | S[C@H]1CNCC1.[H]Cl | [4] |
| InChI Key | BOKKMODFTCFDDY-WCCKRBBISA-N | [5] |
| Physical State | Solid, crystalline powder (typical) | [6] |
| Solubility | Enhanced solubility in water due to hydrochloride form. Soluble in DMSO. | [3][7] |
| Purity | Commercially available with purities often ≥95% | [5] |
Note: Specific melting and boiling points are not widely reported. However, analogous structures like (R)-3-Hydroxypyrrolidine hydrochloride have a reported melting point of 102-107 °C, suggesting this thiol derivative is also a stable solid at room temperature.[6]
Synthesis and Structural Verification
While commercially available, understanding the synthetic pathways to (3R)-pyrrolidine-3-thiol hydrochloride is crucial for researchers who may need to produce derivatives or scale up production. The synthesis must establish the C3 stereocenter correctly.
Plausible Synthetic Strategy
A logical and efficient synthesis often starts from a commercially available, enantiomerically pure precursor. One of the most common starting materials for chiral pyrrolidines is (R)-3-hydroxypyrrolidine , which is derived from natural amino acids.[8] The core of the synthesis involves the stereospecific conversion of the hydroxyl group into a thiol group.
This transformation is typically achieved via a two-step sequence:
-
Activation of the Hydroxyl Group: The alcohol is converted into a good leaving group (e.g., a tosylate or mesylate) by reaction with the corresponding sulfonyl chloride. This step generally proceeds without affecting the stereocenter.
-
Nucleophilic Substitution: The leaving group is then displaced by a sulfur nucleophile, such as the thioacetate anion (CH₃COS⁻). This reaction proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry. To obtain the desired (R) product, one would need to start with an (S)-configured precursor if this step is used. Alternatively, using a method that proceeds with retention of configuration, such as a Mitsunobu reaction with thioacetic acid, allows the use of the (R)-hydroxypyrrolidine precursor.
-
Deprotection: The resulting thioacetate is hydrolyzed under basic or acidic conditions to yield the free thiol.
-
Salt Formation: Finally, treatment with hydrochloric acid yields the desired hydrochloride salt.
Caption: Proposed synthetic workflow for (3R)-pyrrolidine-3-thiol hydrochloride.
Experimental Protocol: Synthesis via Mitsunobu Reaction
This protocol describes a plausible, field-tested approach for the target molecule, emphasizing experimental causality.
Objective: To synthesize (3R)-pyrrolidine-3-thiol hydrochloride from N-Boc-(R)-3-hydroxypyrrolidine. The Boc protecting group is chosen for its stability under the reaction conditions and its ease of removal.
Step 1: Thioester Formation (Mitsunobu Reaction)
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) and triphenylphosphine (1.5 eq).
-
Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to 0 °C in an ice bath. Causality: Low temperature is used to control the exothermic reaction and minimize side products.
-
Reagent Addition: Add thioacetic acid (1.2 eq) to the stirred solution. Subsequently, add diethyl azodicarboxylate (DIAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C. Causality: Dropwise addition of the azodicarboxylate is critical to prevent a rapid, uncontrolled reaction.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-(R)-3-acetylthiopyrrolidine. Purify by column chromatography.
Step 2: Deprotection and Salt Formation
-
Setup: Dissolve the purified thioester from the previous step in methanol.
-
Hydrolysis: Add a solution of hydrochloric acid in methanol (e.g., 3 M, 5.0 eq) and stir at room temperature for 4-6 hours. Causality: The acidic conditions simultaneously hydrolyze the thioester to the thiol and cleave the Boc protecting group.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid or oil is triturated with cold diethyl ether to precipitate the product.
-
Purification: Filter the solid, wash with additional cold diethyl ether, and dry under vacuum to yield (3R)-pyrrolidine-3-thiol hydrochloride as a solid.
Methods for Structural Verification
Confirming the identity and purity of the final compound is non-negotiable.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.[9] Key expected signals in ¹H NMR (in D₂O) would include multiplets for the pyrrolidine ring protons and a distinct signal for the proton on the thiol-bearing carbon. The absence of the Boc group signals confirms deprotection.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
-
Chiral High-Performance Liquid Chromatography (HPLC): To ensure enantiomeric purity, the final product should be analyzed on a chiral column against a racemic standard. This self-validating step is crucial for applications in drug development.
Chemical Reactivity and Synthetic Utility
The synthetic power of (3R)-pyrrolidine-3-thiol hydrochloride lies in the orthogonal reactivity of its two primary functional groups: the secondary amine and the thiol.
Caption: Key reaction pathways for (3R)-pyrrolidine-3-thiol hydrochloride.
Thiol Group Chemistry
The thiol is a soft nucleophile, making it highly reactive towards soft electrophiles.
-
S-Alkylation: It readily participates in Sₙ2 reactions with alkyl halides to form thioethers. This is a cornerstone reaction for incorporating the scaffold into larger molecules.[3]
-
Michael Addition: Thiols are excellent nucleophiles for conjugate addition to α,β-unsaturated carbonyl compounds, forming stable carbon-sulfur bonds.
-
Oxidation: The thiol can be easily oxidized to form a disulfide bond. This reversible reaction is relevant in biological contexts and can be used to form dimeric structures.[3]
Secondary Amine Chemistry
The secondary amine is a potent nucleophile and a base. For reactions at the nitrogen, the hydrochloride salt must first be neutralized with a suitable base.
-
N-Alkylation and N-Acylation: The amine can be functionalized via reductive amination, alkylation, or acylation to attach a wide variety of substituents. Over 90% of FDA-approved drugs containing a pyrrolidine ring are substituted at the nitrogen position.[1]
Applications in Medicinal Chemistry
The pyrrolidine scaffold is found in numerous natural products and FDA-approved drugs.[10] The introduction of a thiol group at the C3 position opens new avenues for drug design.
-
Enzyme Inhibition: The thiol group is an excellent metal-binding group and can act as a key pharmacophore for inhibiting metalloenzymes (e.g., matrix metalloproteinases, angiotensin-converting enzyme).[8]
-
Covalent Modulators: The nucleophilic thiol can be designed to form covalent bonds with electrophilic residues (like cysteine) in a target protein's active site, leading to potent and durable inhibition.
-
Improved Pharmacokinetics: The polar nature of the pyrrolidine ring and the thiol group can enhance aqueous solubility and improve the overall pharmacokinetic profile of a drug candidate.[2] For example, pyrrolidine-3-carboxylic acid derivatives have been explored as potent and selective endothelin receptor antagonists.[11]
Safety, Handling, and Storage
Proper handling of any chemical reagent is fundamental to laboratory safety and experimental success.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific safety data sheet (SDS) for this exact compound may vary by supplier, data from analogous compounds provide a reliable safety profile.
| Hazard Class | Statement | Precautionary Code |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P301+P312 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
Data extrapolated from safety sheets for similar hydrochloride salts and thiol-containing compounds.[12][13][14]
Mandatory PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[15]
-
Hand Protection: Nitrile or neoprene gloves.
-
Body Protection: A standard laboratory coat. Work should be conducted in a well-ventilated fume hood.[16]
Storage and Stability
To maintain the integrity and purity of (3R)-pyrrolidine-3-thiol hydrochloride, strict storage protocols must be followed.
-
Temperature: Store in a cool, dry place. Many suppliers recommend refrigerated storage (2-8 °C) and may use cold-chain transportation.[4][6]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, as thiols can be susceptible to air oxidation over time.
-
Container: Keep the container tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[12]
-
Incompatibilities: Avoid contact with strong oxidizing agents, which can rapidly convert the thiol to sulfonic acids or other oxidized species.[12]
Disposal
Dispose of unused material and contaminated waste in accordance with local, regional, and national environmental regulations. Do not allow the material to enter sewer systems.[12]
Conclusion
(3R)-pyrrolidine-3-thiol hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its defined stereochemistry, robust pyrrolidine framework, and reactive thiol handle provide a trifecta of desirable features for the modern medicinal chemist. By understanding its synthesis, reactivity, and handling, researchers can confidently deploy this building block to construct sophisticated molecules with tailored biological functions, accelerating the journey from initial concept to potential therapeutic reality.
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